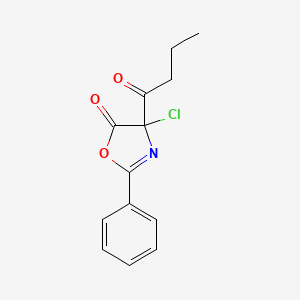![molecular formula C10H9N3O B12890435 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile typically involves the reaction of 2-aminobenzoxazole with acetonitrile under specific conditions. One common method is the one-pot synthesis using acetic acid as an electrolyte under electrochemical conditions . This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy.
Industrial Production Methods: Industrial production of this compound may involve scalable electrochemical methods, which are robust and have a broad substrate scope. These methods are preferred due to their efficiency and the ability to produce high yields without the need for metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced benzoxazole compounds.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the inhibition of cancer cell proliferation pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
2-Aminobenzoxazole: Shares a similar core structure but lacks the aminomethyl and acetonitrile groups.
2-(Chloromethyl)benzoxazole: Similar structure with a chloromethyl group instead of an aminomethyl group.
Benzo[d]imidazo[2,1-b]thiazole: Another heterocyclic compound with similar biological activities.
Uniqueness: 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminomethyl and acetonitrile groups allows for a broader range of chemical modifications and applications compared to its similar compounds .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)-1,3-benzoxazol-7-yl]acetonitrile |
InChI |
InChI=1S/C10H9N3O/c11-5-4-7-2-1-3-8-10(7)14-9(6-12)13-8/h1-3H,4,6,12H2 |
Clé InChI |
QANFJKVJNKBSKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)CN)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


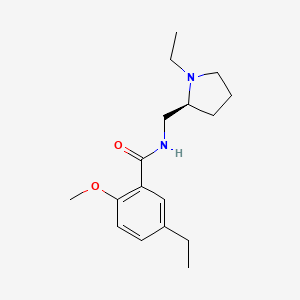
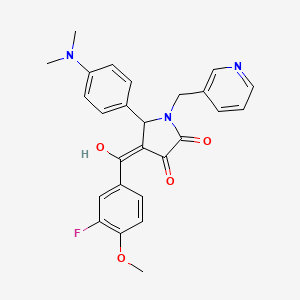
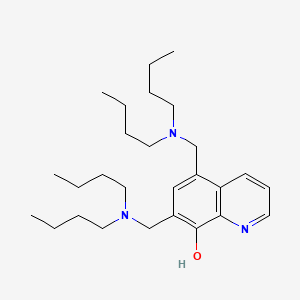
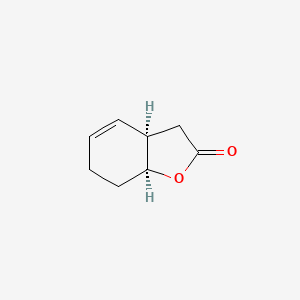
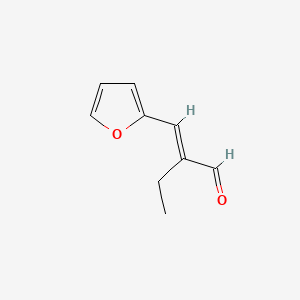

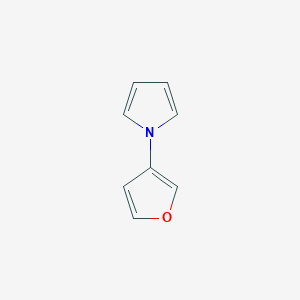
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
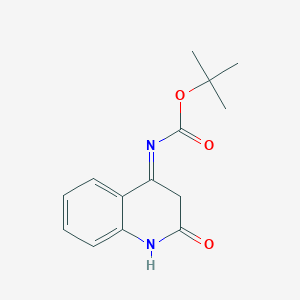
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
